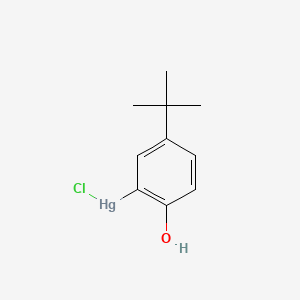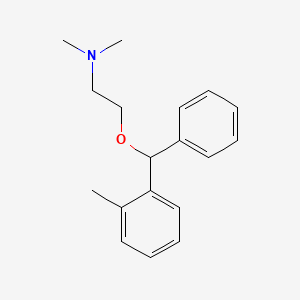
オルフェナドリン
概要
説明
オルフェナドリンは、エタノールアミン系抗ヒスタミン薬に分類される中枢作用性骨格筋弛緩剤および抗コリン薬です。 ジフェンヒドラミンと密接に関連しており、筋肉痛の治療やパーキンソン病の運動制御の改善に使用されます 。 オルフェナドリンは筋肉弛緩作用で知られており、しばしば他の薬剤と組み合わせて、急性で痛みを伴う筋骨格系の状態に関連する不快感を軽減するために使用されます .
作用機序
オルフェナドリンは、複数の機序を通じて作用を発揮します。
抗コリン作用: それはムスカリン受容体におけるアセチルコリンの作用を阻害し、筋肉の痙攣と痛みを軽減します。
ヒスタミンH1受容体拮抗作用: オルフェナドリンは、ヒスタミンH1受容体に結合して阻害し、筋肉弛緩作用に寄与します。
NMDA受容体拮抗作用: それはまた、痛み知覚と運動制御に関与するNMDA受容体を阻害します.
類似の化合物:
シクロベンザプリン: 同様の適応症に使用される別の筋肉弛緩剤ですが、化学構造と作用機序が異なります。
チザニジン: アルファ2アドレナリン受容体に作用する筋肉弛緩剤であり、オルフェナドリンの抗コリン作用と抗ヒスタミン作用とは異なります.
独自性: オルフェナドリンは、抗コリン作用、抗ヒスタミン作用、およびNMDA受容体拮抗作用を組み合わせたことで、他の筋肉弛緩剤とは異なります。 この多面的な作用機序により、特に筋骨格系の痛みとパーキンソン病の管理において、さまざまな臨床シナリオで効果的になります .
科学的研究の応用
Orphenadrine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of anticholinergic agents and their interactions with receptors.
Biology: Investigated for its effects on cellular processes and protein interactions.
Industry: Employed in the formulation of combination drugs for pain relief and muscle relaxation.
生化学分析
Biochemical Properties
Orphenadrine acts as a muscarinic antagonist, which means it blocks the action of acetylcholine on muscarinic receptors. This compound interacts with various enzymes and proteins, including the N-methyl-D-aspartate (NMDA) receptor, where it acts as an uncompetitive antagonist . Additionally, Orphenadrine has mild antihistaminic and local anesthetic properties . It also inhibits the reuptake of noradrenaline, enhancing its effects .
Cellular Effects
Orphenadrine influences various cellular processes. It affects cell signaling pathways by blocking muscarinic receptors, which can alter neurotransmitter release and neuronal excitability . In Parkinson’s disease, it helps restore the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . Orphenadrine also impacts gene expression and cellular metabolism by modulating the activity of NMDA receptors and noradrenaline reuptake .
Molecular Mechanism
At the molecular level, Orphenadrine exerts its effects through several mechanisms. It binds to muscarinic receptors, inhibiting the action of acetylcholine . It also acts as an uncompetitive antagonist at NMDA receptors, which are involved in synaptic plasticity and memory function . Furthermore, Orphenadrine inhibits the reuptake of noradrenaline, increasing its availability and enhancing its effects on the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orphenadrine can change over time. Studies have shown that Orphenadrine has a half-life of 13-20 hours, indicating its stability and prolonged action . Over time, it can lead to changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . Long-term use of Orphenadrine may also result in tolerance and dependence .
Dosage Effects in Animal Models
In animal models, the effects of Orphenadrine vary with different dosages. At low doses, it acts as a muscle relaxant and analgesic . At higher doses, it can cause adverse effects such as hallucinations, confusion, and cardiovascular issues . Threshold effects have been observed, where the therapeutic effects plateau at certain dosages, and increasing the dose further only increases the risk of side effects .
Metabolic Pathways
Orphenadrine is metabolized primarily in the liver through hepatic demethylation . It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolites are then excreted through renal and biliary pathways . Orphenadrine’s metabolism can be influenced by other drugs that affect cytochrome P450 activity .
Transport and Distribution
Orphenadrine is well-absorbed and distributed throughout the body. It has a high bioavailability of 90% and is extensively bound to plasma proteins (95%) . The compound is transported across cell membranes and distributed to various tissues, including the central nervous system . It can cross the blood-brain barrier, which is essential for its effects on the central nervous system .
Subcellular Localization
Within cells, Orphenadrine is localized in various subcellular compartments. It can be found in the cytoplasm and is known to interact with cellular membranes . The compound’s localization is influenced by its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane-bound receptors and enzymes . Orphenadrine’s subcellular distribution is crucial for its pharmacological effects, particularly in the central nervous system .
準備方法
合成経路と反応条件: オルフェナドリンは、水酸化ナトリウムなどの塩基の存在下で、2-メチルベンツヒドリールとジメチルアミノエチルクロリドを反応させる、複数段階のプロセスによって合成することができます。 反応は中間体の生成を経て進行し、その後塩酸で処理してオルフェナドリン塩酸塩が得られます .
工業的生産方法: オルフェナドリンの工業的生産は、通常、上記の反応条件と同様の条件下で行われる大規模合成を含みます。このプロセスは、収率と純度を最適化するために、温度、圧力、pHなどの反応パラメータを慎重に制御して行われます。 最終製品は、結晶化またはその他の適切な方法で精製して、医薬品グレードのオルフェナドリンを得ます .
化学反応の分析
反応の種類: オルフェナドリンは、以下を含むさまざまな化学反応を起こします。
酸化: オルフェナドリンは、対応するN-酸化物を生成するために酸化することができます。
還元: 還元反応は、オルフェナドリンを対応するアミン誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: N-酸化物誘導体。
還元: アミン誘導体。
置換: 置換オルフェナドリン誘導体.
4. 科学研究への応用
オルフェナドリンは、幅広い科学研究への応用があります。
化学: 抗コリン薬とその受容体との相互作用に関する研究において、モデル化合物として使用されます。
生物学: 細胞プロセスとタンパク質相互作用に対する効果について調査されています。
類似化合物との比較
Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different chemical structure and mechanism of action.
Uniqueness: Orphenadrine’s combination of anticholinergic, antihistaminic, and NMDA receptor antagonism makes it unique among muscle relaxants. This multi-faceted mechanism of action allows it to be effective in a variety of clinical scenarios, particularly in the management of musculoskeletal pain and Parkinson’s disease .
特性
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRGXJJSLMXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
341-69-5 (hydrochloride), 4682-36-4 (citrate) | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023396 | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
195 °C @ 12 ATM | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect., ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS., ...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/, NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
83-98-7 | |
| Record name | (±)-Orphenadrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orphenadrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORPHENADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





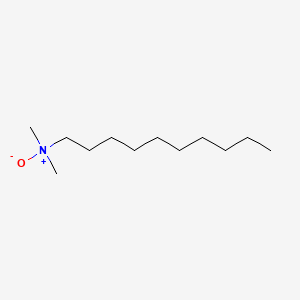
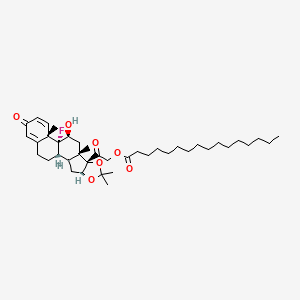
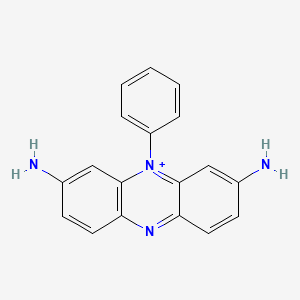
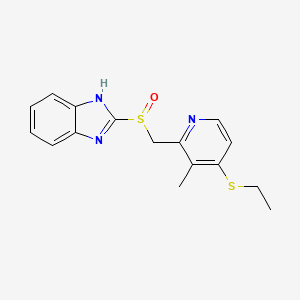
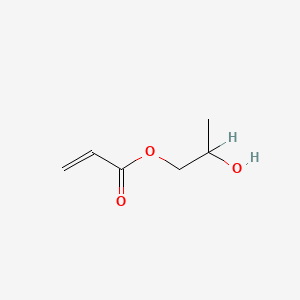
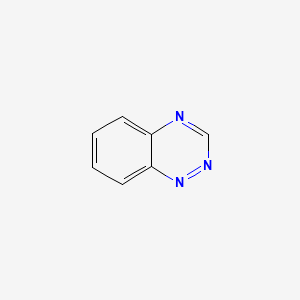
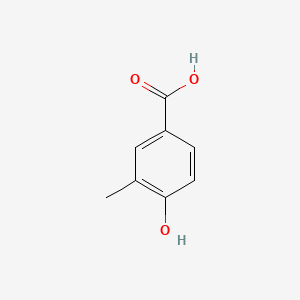
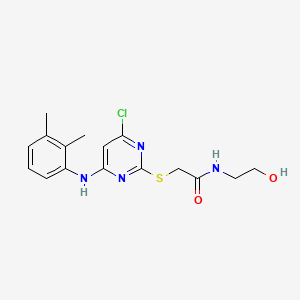
![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)
